molecular formula C20H20N4O3S B11197468 4-amino-N~3~-benzyl-N~5~-(4-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide

4-amino-N~3~-benzyl-N~5~-(4-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11197468
M. Wt: 396.5 g/mol
InChI Key: JCFZFGKTXWGXIX-UHFFFAOYSA-N
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Description

4-Amino-n3-benzyl-n5-[(4-methoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-n3-benzyl-n5-[(4-methoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-5-benzyl-1,3-thiazole with acid chlorides in the presence of a base such as triethylamine in a solvent like dioxane . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-n3-benzyl-n5-[(4-methoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted thiazole derivatives .

Scientific Research Applications

4-Amino-n3-benzyl-n5-[(4-methoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-n3-benzyl-n5-[(4-methoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-benzyl-1,3-thiazole: A precursor in the synthesis of the target compound.

    4-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups that exhibit comparable biological activities.

Uniqueness

4-Amino-n3-benzyl-n5-[(4-methoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

4-amino-3-N-benzyl-5-N-[(4-methoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C20H20N4O3S/c1-27-15-9-7-14(8-10-15)12-23-20(26)18-16(21)17(24-28-18)19(25)22-11-13-5-3-2-4-6-13/h2-10H,11-12,21H2,1H3,(H,22,25)(H,23,26)

InChI Key

JCFZFGKTXWGXIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C(=O)NCC3=CC=CC=C3)N

Origin of Product

United States

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